N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide
Overview
Description
N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a benzamide group substituted with a dimethylamino propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, which facilitates the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also interfere with enzymatic pathways, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A related compound with similar structural features but different functional groups.
N-[3-(dimethylamino)propyl]methacrylamide: Another compound with a dimethylamino propyl chain, used in polymer synthesis.
Uniqueness
N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-6-7-13(10-12(11)2)14(17)15-8-5-9-16(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIAYEDKENRQAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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